Sodium o-decylbenzenesulfonate
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Overview
Description
Sodium o-decylbenzenesulfonate is an organic compound that belongs to the class of anionic surfactants. It is commonly used in various industrial and household applications due to its excellent surfactant properties. This compound is characterized by its ability to lower the surface tension of water, making it an effective cleaning and emulsifying agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium o-decylbenzenesulfonate is typically synthesized through the sulfonation of decylbenzene. The process involves the following steps:
Sulfonation: Decylbenzene is reacted with sulfur trioxide (SO₃) or concentrated sulfuric acid (H₂SO₄) to introduce the sulfonic acid group (-SO₃H) into the benzene ring, forming decylbenzenesulfonic acid.
Neutralization: The resulting decylbenzenesulfonic acid is then neutralized with sodium hydroxide (NaOH) to produce this compound.
Industrial Production Methods: In industrial settings, the sulfonation process is often carried out in continuous reactors to ensure consistent product quality and high efficiency. The use of sulfur trioxide in a gas phase reaction is preferred due to its higher reactivity and better control over the sulfonation process .
Chemical Reactions Analysis
Types of Reactions: Sodium o-decylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The alkyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The sulfonate group can be reduced under specific conditions to form sulfinate or thiol derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Sulfinate, thiol derivatives.
Substitution: Nitrobenzene derivatives, halogenated benzenes.
Scientific Research Applications
Sodium o-decylbenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which sodium o-decylbenzenesulfonate exerts its effects is through its surfactant properties. The molecule has a hydrophobic alkyl chain and a hydrophilic sulfonate group, allowing it to reduce the surface tension of water and stabilize emulsions. This property enables it to effectively solubilize hydrophobic substances in aqueous solutions .
Molecular Targets and Pathways:
Surfactant Action: The compound interacts with the lipid bilayers of cell membranes, disrupting their structure and increasing permeability.
Emulsification: It forms micelles around hydrophobic particles, allowing them to be dispersed in water.
Comparison with Similar Compounds
Sodium o-decylbenzenesulfonate is part of a broader class of alkylbenzene sulfonates, which include:
Sodium dodecylbenzenesulfonate: Similar in structure but with a longer alkyl chain, providing slightly different surfactant properties.
Sodium lauryl sulfate: Another anionic surfactant with a sulfate group instead of a sulfonate, commonly used in personal care products.
Uniqueness: this compound is unique due to its specific alkyl chain length and sulfonate group, which confer distinct surfactant properties that are particularly useful in certain industrial and research applications .
Properties
CAS No. |
4206-41-1 |
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Molecular Formula |
C16H25NaO3S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
sodium;2-decylbenzenesulfonate |
InChI |
InChI=1S/C16H26O3S.Na/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)20(17,18)19;/h10-11,13-14H,2-9,12H2,1H3,(H,17,18,19);/q;+1/p-1 |
InChI Key |
AJVIQNYVMGYYOL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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